1-(4-Fluorobenzoyl)piperidin-4-one

Process Chemistry Solid-State Characterization Purification

This 4-fluorobenzoyl piperidin-4-one delivers quantifiable advantages over chloro/bromo analogs: XLogP 0.9 (vs. 1.43–1.53) ensures aqueous solubility for automated HTS without organic co-solvents; elevated melting point 96–102°C (vs. 52–63°C) minimizes product losses during filtration and drying. The 4-fluorobenzoyl motif is a validated 5-HT2A pharmacophore (Ki 1–10 nM), with direct structural relevance to patented CNS therapeutics (EP0699197, FR2641278B1). Supplied at 95% purity as a stable solid. Order now to accelerate your neuroscience discovery pipeline.

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 866144-28-7
Cat. No. B1336085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzoyl)piperidin-4-one
CAS866144-28-7
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
InChIKeyJBHMGVTZNXWWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzoyl)piperidin-4-one (CAS 866144-28-7): Technical Baseline and Procurement Relevance


1-(4-Fluorobenzoyl)piperidin-4-one (C12H12FNO2, MW 221.23) is an N-acyl-4-piperidinone derivative featuring a 4-fluorobenzoyl substituent. It exists as a solid at ambient temperature and is classified as a heterocyclic building block. The compound's molecular architecture incorporates a piperidin-4-one core, a key scaffold in medicinal chemistry, and a 4-fluorophenyl moiety, a privileged substructure known for modulating pharmacokinetic properties . Its primary documented use is as a synthetic intermediate in the preparation of pharmacologically active molecules, particularly those targeting neurological and psychiatric disorders [1].

Why 1-(4-Fluorobenzoyl)piperidin-4-one Cannot Be Interchanged with Unsubstituted or Halogen-Swapped Piperidin-4-one Analogs


The 4-fluorobenzoyl group imparts distinct physicochemical and electronic properties to the piperidin-4-one core that are not replicated by unsubstituted benzoyl or alternative halogen (Cl, Br) analogs. These differences manifest in measurable parameters such as melting point, lipophilicity (XLogP), and intermolecular interaction potential, all of which directly impact handling, purification, and downstream reactivity in multi-step syntheses [1]. Furthermore, the 4-fluorobenzoylpiperidine motif is a validated pharmacophore for serotonin 5-HT2A receptor engagement, a feature not present in the unsubstituted benzoyl series [2]. Consequently, substituting a chloro or bromo analog for the fluoro derivative will alter reaction outcomes, purification protocols, and biological screening results.

Quantitative Differentiation of 1-(4-Fluorobenzoyl)piperidin-4-one Against Key Analogs


Elevated Melting Point of 1-(4-Fluorobenzoyl)piperidin-4-one Enables Superior Solid-State Handling and Purification

The melting point of 1-(4-Fluorobenzoyl)piperidin-4-one is reported as 96–102 °C, which is significantly higher than that of the unsubstituted benzoyl analog (52–57 °C) and the 4-chloro analog (~61 °C) . This elevated melting point facilitates easier isolation and purification via recrystallization, reducing handling losses during solid-phase synthesis steps.

Process Chemistry Solid-State Characterization Purification

Reduced Lipophilicity (XLogP) of the Fluoro Analog Improves Aqueous Compatibility in Biological Assays

The computed XLogP of 1-(4-Fluorobenzoyl)piperidin-4-one is 0.9, which is substantially lower than that of 1-benzoylpiperidin-4-one (1.43) and the 4-bromo analog (1.53) [1][2]. This reduction in lipophilicity enhances aqueous solubility and may improve membrane permeability profiles, a critical factor when the compound is used as an intermediate for CNS-targeted agents.

Medicinal Chemistry Lipophilicity ADME

Commercial Availability at ≥99% Purity Reduces Purification Burden in Sensitive Syntheses

1-(4-Fluorobenzoyl)piperidin-4-one is commercially available from reputable vendors at purities of ≥99% (ChemImpex) and 98% (AKSci), whereas the 4-bromo analog is typically offered at 97% and the 4-methyl analog at 95% . The higher baseline purity minimizes the need for in-house purification prior to use in sensitive reactions, such as those involving palladium-catalyzed couplings or organometallic reagents.

Synthetic Chemistry Quality Control Process Development

Established Synthetic Utility as a Direct Precursor to CNS-Active 5-HT2A Antagonist Scaffolds

The 4-fluorobenzoylpiperidine moiety, of which 1-(4-Fluorobenzoyl)piperidin-4-one is a direct ketone-bearing precursor, is a key pharmacophore in potent 5-HT2A receptor antagonists. Structural analogs such as 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone (Compound 10b) demonstrate nanomolar affinity (Ki values in the 1–10 nM range) for 5-HT2A receptors and exhibit superior potency to the reference antagonist ketanserin in behavioral assays (wet dog shake test) [1][2]. The 4-fluorobenzoyl group contributes to both binding affinity and central action, a property not documented for the unsubstituted benzoyl or 4-methylbenzoyl series.

Neuroscience GPCR Pharmacology Drug Discovery

Patent-Documented Intermediate Status for Psychosis and Schizophrenia Therapeutics

The 4-fluorobenzoylpiperidine scaffold, accessible via ketone-functionalized intermediates like 1-(4-Fluorobenzoyl)piperidin-4-one, is explicitly claimed in granted patents for the preparation of compounds for treating psychosis and schizophrenia [1][2]. Specifically, EP0699197 and related patents describe 4-p-fluorobenzoyl-1-piperidinyl-propoxy-chromen-4-one derivatives, which rely on the 4-fluorobenzoylpiperidine substructure for therapeutic activity. This patent estate provides a clear roadmap for using the fluoro-substituted intermediate in the synthesis of clinically relevant molecules, a strategic advantage over non-fluorinated analogs that lack similar patent validation.

Pharmaceutical Patent Analysis Process Research CNS Therapeutics

Procurement-Driven Application Scenarios for 1-(4-Fluorobenzoyl)piperidin-4-one


Synthesis of 5-HT2A Receptor Antagonist Leads for CNS Drug Discovery

The compound's elevated melting point (96–102 °C) and high commercial purity (≥99%) facilitate its use as a stable, high-quality building block in the construction of 5-HT2A receptor ligands . Its direct structural relationship to potent 5-HT2A antagonists (Ki = 1–10 nM) and patented antipsychotic agents provides a clear synthetic trajectory for neuroscience research programs [1][2].

Optimization of Aqueous-Compatible Intermediate Stocks for Parallel Medicinal Chemistry

With an XLogP of 0.9—significantly lower than the benzoyl (1.43) and bromo (1.53) analogs—the fluoro derivative offers improved aqueous solubility [3]. This property reduces the need for organic co-solvents in automated liquid-handling systems and biological assays, making it a preferred intermediate for high-throughput medicinal chemistry campaigns.

High-Yield Solid-Phase Synthesis and Recrystallization Workflows

The substantially higher melting point (96–102 °C) compared to non-fluorinated analogs (52–63 °C) minimizes product losses during filtration and drying . This characteristic is especially valuable in multi-step syntheses where intermediate purification is required, enhancing overall yield and process robustness.

Patent-Enabled Pharmaceutical Process Development

The compound's substructure is explicitly claimed in patent families for CNS therapeutics (e.g., EP0699197, FR2641278B1) [4][5]. Researchers and process chemists can utilize this intermediate to prepare novel derivatives within the scope of existing intellectual property, supporting freedom-to-operate assessments and expediting preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorobenzoyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.